molecular formula C26H16 B1614567 Benzo[b]picene CAS No. 217-42-5

Benzo[b]picene

Cat. No. B1614567
CAS RN: 217-42-5
M. Wt: 328.4 g/mol
InChI Key: JVVYVDMBJGSYKH-UHFFFAOYSA-N
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Description

Benzo[b]picene is a polycyclic aromatic hydrocarbon with the formula C26H16 . It is a chemical compound that is part of a broad class of organic compounds known as polycyclic aromatic hydrocarbons .


Synthesis Analysis

The synthesis of Benzo[b]picene and similar polycyclic aromatic hydrocarbons (PAHs) has been a subject of interest in recent years . PAHs are composed of multiple aromatic rings in a planar configuration . The synthesis of these compounds often involves complex chemical reactions and pathways .


Molecular Structure Analysis

The molecular structure of Benzo[b]picene consists of 26 carbon atoms and 16 hydrogen atoms . The structure can be visualized as a 2D Mol file or a computed 3D SD file .

Safety and Hazards

Benzo[b]picene, like other polycyclic aromatic hydrocarbons, can pose safety and health hazards. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Future Directions

The future research directions for Benzo[b]picene could involve further exploration of its synthesis, chemical reactions, and interactions with biological systems . Understanding its photo-toxicity and photo-genotoxicity is of great significance to further understand the bio-toxicity and degradation mechanism of Benzo[b]picene .

properties

IUPAC Name

hexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-1(14),2,4,6,8,10,12,15(24),16,18,20,22,25-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-2-7-19-16-26-20(15-18(19)6-1)10-12-24-23-11-9-17-5-3-4-8-21(17)22(23)13-14-25(24)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVYVDMBJGSYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176084
Record name Benzo(b)picene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

217-42-5
Record name Benzo(b)picene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)picene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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